Head-to-Head TrkA Inhibitory Potency Comparison Between Example 2 and Example 1 from WO2013176970
3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea (Patent Example 2, TTD Drug ID D0CG8N) demonstrates a TrkA inhibitory IC50 of 11 nM, compared to 6.5 nM for the structurally related Example 1 (TTD Drug ID D0UQ2G) from the identical patent family [1]. Both values are derived from the same kinase inhibition assay format referenced in WO2013176970, ensuring experimental comparability [1].
| Evidence Dimension | TrkA kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Patent Example 1 (D0UQ2G): IC50 = 6.5 nM |
| Quantified Difference | Example 1 is 1.69-fold more potent than Example 2 |
| Conditions | TrkA enzyme inhibition assay as specified in patent WO2013176970 |
Why This Matters
The 11 nM IC50 confirms low-nanomolar TrkA engagement appropriate for tool compound or lead optimization applications, while the ~1.7-fold difference versus Example 1 illustrates the profound structure-activity relationship (SAR) sensitivity that precludes casual analog substitution.
- [1] TTD/IDRB Lab. Target and Its Patented Drug(s) for TrkA. Patent WO2013176970: D0UQ2G (IC50 = 6.5 nM) and D0CG8N (IC50 = 11 nM). View Source
